Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
Overview
Description
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibiotic Properties
Research indicates that compounds related to Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate, such as tetrahydroquinoline derivatives, exhibit promising biological activities. For instance, a study on Janibacter limosus revealed the discovery of helquinoline, a tetrahydroquinoline derivative with high biological activity against bacteria and fungi (Asolkar et al., 2004).
Synthesis and Structural Analysis
The synthesis of related tetrahydroquinoline carboxylic esters has been explored for their potential applications in various fields. A diastereoselective synthesis method was developed for 1-methyl-2-alkyl- and 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic esters, showcasing the versatility of these compounds (Bunce et al., 2001). Additionally, crystal structure and Hirshfeld surface analysis of a related compound, ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, have been studied, contributing to the understanding of the structural properties of these compounds (Filali Baba et al., 2019).
Neurological Research
In neurological research, 1,2,3,4-tetrahydroquinoline derivatives were identified in human brains, both in normal and parkinsonian conditions. This finding suggests their potential role in neurological diseases (Niwa et al., 1987).
Pharmaceutical Development
These compounds have been utilized in the synthesis of various pharmaceuticals. For instance, a study conducted by Saeed et al. (2014) explored the synthesis of N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines, demonstrating the potential of these compounds in the development of new pharmaceuticals (Saeed et al., 2014).
Anticancer Research
In the field of anticancer research, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized and evaluated for their potential antitumor activities against various cancer cell lines (Fang et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is still ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQVNZTFJUWLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.